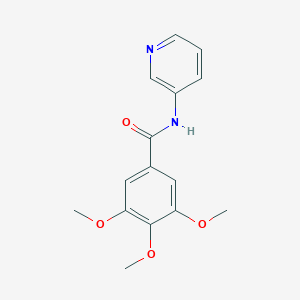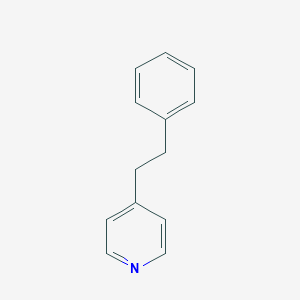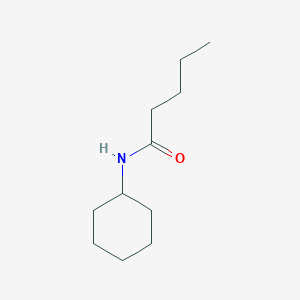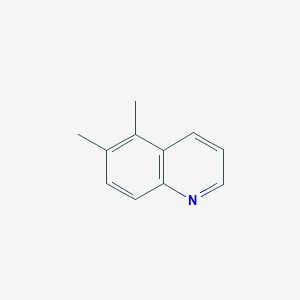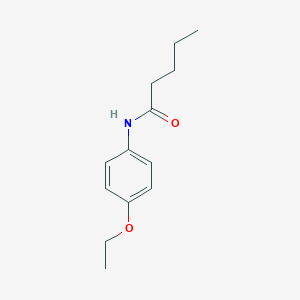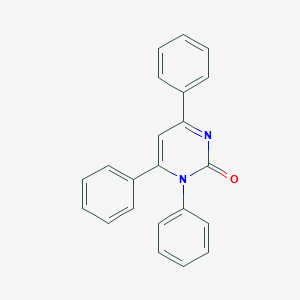
2(1H)-Pyrimidinone, 1,4,6-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 1,4,6-triphenyl- is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as triphenylpyrimidinone and is synthesized through a simple and efficient method.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- is not fully understood. However, it is believed to interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription.
生化和生理效应
Studies have shown that 2(1H)-Pyrimidinone, 1,4,6-triphenyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 2(1H)-Pyrimidinone, 1,4,6-triphenyl- in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2(1H)-Pyrimidinone, 1,4,6-triphenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its applications in the field of materials science, such as in the development of fluorescent sensors for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- involves the reaction of 1,3-diphenylurea with acetic anhydride in the presence of a catalyst. The reaction results in the formation of triphenylpyrimidinone, which is then purified through recrystallization.
科学研究应用
2(1H)-Pyrimidinone, 1,4,6-triphenyl- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
属性
CAS 编号 |
72923-16-1 |
|---|---|
产品名称 |
2(1H)-Pyrimidinone, 1,4,6-triphenyl- |
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H |
InChI 键 |
KZDTXLGZDTZKLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



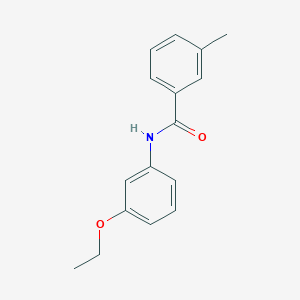
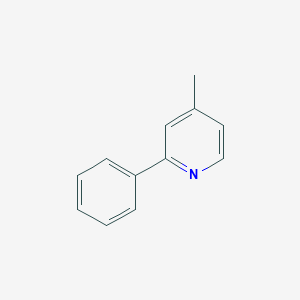

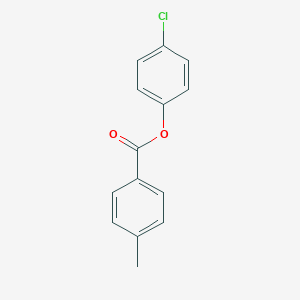
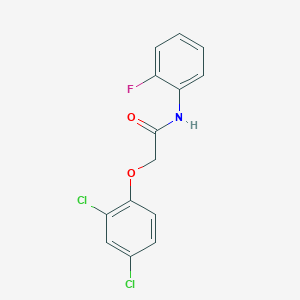
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
